Lanosteryl acetate

Description

Overview of Lanosteryl Acetate (B1210297) as a Triterpenoid (B12794562) Ester

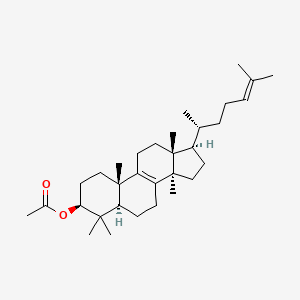

Lanosteryl acetate, also known by its synonym lanosterol (B1674476) acetate, is classified as a tetracyclic triterpenoid ester. ontosight.ai Its molecular formula is C₃₂H₅₂O₂, and it has a molecular weight of 472.73 g/mol or 468.76 g/mol depending on the source. ontosight.aimedkoo.comcas.org Structurally, it is an acetate ester of lanosterol, with the acetate group attached at the 3β-hydroxyl position of the lanosterol backbone. ontosight.ai Lanosterol itself is a naturally occurring triterpenoid found in various biological sources, including the wool wax of sheep and in smaller quantities in plants and fungi. ontosight.ai

The chemical structure of this compound consists of a lanostane (B1242432) skeleton, a tetracyclic system characteristic of lanostane-type triterpenoids. cdnsciencepub.com This core structure is modified with methyl groups and a side chain, and the presence of the acetate group at the C-3 position defines it as an ester. ontosight.aicas.org this compound is reported to be insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform. ontosight.ai

Significance in Sterol and Triterpenoid Research Paradigms

This compound plays a notable role in research concerning sterols and triterpenoids due to its close relationship with lanosterol, a pivotal intermediate in the biosynthesis of cholesterol and other sterols in many organisms. ontosight.aiannualreviews.orgnih.gov The conversion of lanosterol to cholesterol involves a series of enzymatic steps, and this compound, being a derivative, can be relevant in studying these metabolic pathways or as a reference compound. nih.gov

Research has explored the synthesis of this compound and its derivatives, such as 24-ketothis compound, which are important intermediates in the synthesis of C-24 alkylated metabolites and potential regulators of sterol biosynthesis. mdpi.comresearchgate.net Studies have also investigated the occurrence of this compound in various natural sources, including plants like Duhaldea nervosa, Euphorbia nicaeensis, and Euphorbia rigida, as well as fungi like Mucor rouxii. cdnsciencepub.comnih.gov

The study of lanosteryl triterpenes, including derivatives of lanosterol, has also extended to investigating their potential biological activities. For instance, lanosteryl triterpenes isolated from Protorhus longifolia have been studied for various effects, although specific research findings directly pertaining to this compound's biological activities (excluding its role as a metabolic intermediate) are less commonly highlighted in the provided search results, which focus more on its chemical properties, synthesis, and occurrence. mdpi.comresearchgate.nettandfonline.comglobalscienceresearchjournals.orgunizulu.ac.za The significance of this compound in academic research is thus rooted in its structural identity as a triterpenoid ester and its central position within the complex biosynthetic routes leading to essential sterols.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₂ | ontosight.aicas.orgnih.gov |

| Molecular Weight | 472.73 g/mol or 468.76 g/mol | ontosight.aimedkoo.comcas.org |

| Solubility | Insoluble in water; soluble in organic solvents (ethanol, chloroform) | ontosight.ai |

| CAS Number | 2671-68-3 | medkoo.comcas.orgnih.gov |

| PubChem CID | 11190577 | nih.gov |

| Melting Point | 129.5-131.5 °C (polymorph) | cas.org |

Structure

3D Structure

Properties

CAS No. |

2671-68-3 |

|---|---|

Molecular Formula |

C32H52O2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24-,27?,28+,30-,31-,32+/m1/s1 |

InChI Key |

BQPPJGMMIYJVBR-FBVRJMPFSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanosteryl acetate; Lanosterol acetate; |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Lanosteryl Acetate

Acetate-Mevalonate Pathway and Isoprenoid Intermediates

The foundation of lanosteryl acetate (B1210297) biosynthesis lies within the mevalonate (B85504) pathway, which is responsible for the production of isoprenoid precursors. These five-carbon units are the building blocks for a vast array of natural products, including the 30-carbon triterpene skeleton of lanosterol (B1674476).

Role of Acetyl-CoA and Isopentenyl Diphosphate (B83284) in Lanosteryl Acetate Biosynthesis

The mevalonate pathway begins with the condensation of three molecules of acetyl-CoA. wikipedia.orgnih.gov Acetyl-CoA, a central molecule in cellular metabolism, serves as the initial two-carbon donor in this pathway. wikipedia.orgnih.gov Through a series of enzymatic reactions, including the action of HMG-CoA reductase (a key regulatory enzyme), acetyl-CoA is converted to mevalonate. Mevalonate is then phosphorylated and decarboxylated to yield the essential five-carbon isoprenoid building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov These activated isoprenoid units are the fundamental precursors that are ultimately assembled to form the larger isoprenoid structures like squalene (B77637), which is a direct precursor to lanosterol. wikipedia.org IPP and DMAPP are utilized by organisms in the biosynthesis of terpenes and terpenoids. wikipedia.org

Squalene and 2,3-Oxidosqualene (B107256) as Direct Precursors

The assembly of IPP and DMAPP units leads to the formation of geranyl diphosphate (C10), farnesyl diphosphate (C15), and finally squalene (C30). Squalene is a linear, 30-carbon hydrocarbon that represents a pivotal intermediate in the pathway towards lanosterol. fishersci.cafishersci.seguidetopharmacology.orguni.lu The conversion of squalene to lanosterol is initiated by the enzyme squalene monooxygenase, which catalyzes the epoxidation of squalene to form (S)-2,3-oxidosqualene. wikipedia.orglibretexts.org This epoxide is the direct substrate for the subsequent cyclization reaction that forms the characteristic four-ring structure of lanosterol. wikipedia.orglibretexts.orgwikipedia.orgnih.gov 2,3-Oxidosqualene is a common precursor molecule for both primary metabolites like plant sterols and secondary metabolites like triterpenoids. nih.gov

Tracer Studies of Acetate Carbon Incorporation into Lanosteryl Derivatives

Oxidosqualene Cyclization and Lanosterol Formation

The cyclization of 2,3-oxidosqualene is a critical step, catalyzed by oxidosqualene cyclases (OSCs). wikipedia.orgmdpi.com This enzymatic reaction is highly complex and involves a cascade of cyclizations and rearrangements. wikipedia.org

Lanosterol Synthase (LAS) and Cycloartenol (B190886) Synthase (CAS) Activity

In animals and fungi, the primary OSC involved in sterol biosynthesis is lanosterol synthase (LAS), which catalyzes the cyclization of (S)-2,3-oxidosqualene specifically to lanosterol. wikipedia.orgfrontiersin.orgebi.ac.uk In plants, the main OSC for phytosterol biosynthesis is cycloartenol synthase (CAS), which produces cycloartenol, an isomer of lanosterol with a cyclopropane (B1198618) ring. wikipedia.orgmdpi.comwikipedia.orgthegoodscentscompany.comnih.gov While lanosterol is the precursor to cholesterol in animals and fungi, cycloartenol serves as the precursor for most plant steroids. wikipedia.orgwikipedia.org However, some plants have also been shown to possess lanosterol synthase activity. oup.com The specificity of the OSC determines the final sterol or triterpene product. frontiersin.org

Formation of the Protosteryl Cation Intermediate in Cyclization

The enzymatic cyclization of 2,3-oxidosqualene proceeds through a series of carbocation intermediates. A key intermediate in the formation of both lanosterol and cycloartenol is the protosteryl cation. libretexts.orgnih.govmdpi.comevolution.ac.cn The cyclization is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene by an acidic residue in the enzyme's active site. libretexts.org This triggers a concerted or stepwise cascade of ring closures, ultimately leading to the formation of the tetracyclic protosteryl cation. libretexts.orgmdpi.comevolution.ac.cnresearchgate.net The precise folding of the squalene substrate within the enzyme's active site dictates whether the cyclization proceeds via a chair-boat-chair conformation, leading to the protosteryl cation, which can then rearrange to form lanosterol or cycloartenol. libretexts.orgmdpi.comevolution.ac.cnresearchgate.net Following the formation of the protosteryl cation, a series of hydride and methyl shifts and a final deprotonation step occur, guided by the specific OSC enzyme (LAS or CAS), to yield the final product, lanosterol or cycloartenol. libretexts.orgwikipedia.orgmdpi.com

While the outline focuses on the biosynthesis leading to lanosterol, this compound is formed by the acetylation of the hydroxyl group at the 3β position of lanosterol. nih.govontosight.ai This reaction is typically catalyzed by an acetyltransferase enzyme, utilizing acetyl-CoA as the acetyl donor.

Table 1: Key Intermediates and Enzymes in this compound Biosynthesis (via Lanosterol)

| Compound Name | Role in Biosynthesis | Related Enzyme(s) |

| Acetyl-CoA | Initial two-carbon unit donor | Various enzymes in Mevalonate pathway |

| Isopentenyl Diphosphate | Five-carbon isoprenoid building block | Various enzymes in Mevalonate pathway |

| Squalene | Linear 30-carbon precursor | Squalene Synthase |

| (S)-2,3-Oxidosqualene | Epoxidated substrate for cyclization | Squalene Monooxygenase |

| Protosteryl Cation | Key carbocation intermediate in cyclization | Lanosterol Synthase, Cycloartenol Synthase |

| Lanosterol | Tetracyclic triterpene precursor to this compound | Lanosterol Synthase |

| This compound | Final acetylated product | Acetyltransferase (acting on Lanosterol) |

Dual Biosynthetic Pathways to Sterols via Lanosterol and Cycloartenol

The biosynthesis of sterols in eukaryotes originates from the mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) oup.combiorxiv.org. These precursors are then used to synthesize squalene oup.com. Squalene undergoes epoxidation to form 2,3-oxidosqualene, a key intermediate for the cyclization into steroidal structures oup.combiorxiv.orgacs.org.

A significant divergence in sterol biosynthesis occurs at the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs) oup.com. In organisms of a non-photosynthetic lineage, such as animals and fungi, lanosterol is the primary product of this cyclization, catalyzed by lanosterol synthase (LAS) oup.comacs.orgplos.org. Lanosterol is a tetracyclic triterpenoid (B12794562) and serves as the precursor for cholesterol and ergosterol (B1671047) synthesis in these organisms oup.comwikipedia.org.

In contrast, plants, algae, and some protists synthesize their sterols through a pathway where the committed precursor is the pentacyclic cycloartenol, formed by the action of cycloartenol synthase (CAS) oup.comacs.orgplos.org. Cycloartenol is the starting point for the synthesis of most plant steroids, making them chemically distinct from those in fungi and animals wikipedia.org.

While cycloartenol is the major precursor in plants, research has revealed the existence of a dual pathway in some plant species, including Arabidopsis thaliana, where a lanosterol pathway also contributes to sterol synthesis, although its contribution to the production of 24-alkyl-Δ5-sterols can be marginal compared to the cycloartenol pathway plos.orgpnas.org. Studies using isotope tracing technology have indicated that plant sterols can be synthesized via both lanosterol and cycloartenol pathways in A. thaliana, with one study reporting contributions of 1% and 99%, respectively mdpi.com. Overexpression of LAS1 in Arabidopsis has been shown to increase phytosterol levels, and las1 knockout mutants lacked phytosterols (B1254722) derived from lanosterol, providing direct evidence for this alternative pathway biorxiv.orgpnas.org.

The post-squalene biosynthetic pathways leading to Δ5-sterols from either cycloartenol or lanosterol involve a series of enzymatic steps, including demethylation, desaturation, reduction, and isomerization oup.complos.org.

Downstream Metabolic Fates of Lanosterol Derivatives

Lanosterol, as a central intermediate in steroid biosynthesis in many organisms, undergoes further metabolic transformations to yield various downstream sterols and their derivatives. This compound, being an acetylated form of lanosterol, is also involved in or related to these metabolic processes.

Conversion to Cholesterol via Bloch and Kandutsch-Russell Pathways

In mammals, lanosterol is a key precursor in the biosynthesis of cholesterol ontosight.aioup.commdpi.com. The conversion of lanosterol to cholesterol is a complex process involving multiple enzymatic reactions, including the removal of methyl groups at the C-4 and C-14 positions, saturation of the double bond in the side chain, and modification of the steroid nucleus mdpi.com.

Historically, two main pathways for the conversion of lanosterol to cholesterol were described: the Bloch pathway and the Kandutsch-Russell (K-R) pathway mdpi.comnih.govontosight.ai.

The Bloch pathway involves intermediates that retain a Δ24 double bond until the final step, where desmosterol (B1670304) is converted to cholesterol by sterol-Δ24-reductase (DHCR24) mdpi.comnih.gov.

In contrast, the Kandutsch-Russell pathway was proposed to involve the reduction of the Δ24 bond of lanosterol early in the pathway, leading to intermediates with a saturated side chain mdpi.comnih.gov. The conversion in this pathway was thought to proceed via 7-dehydrocholesterol (B119134) nih.gov.

More recent studies, however, suggest that the Kandutsch-Russell pathway as originally described may not be used by cells. Instead, a hybrid or "modified Kandutsch-Russell" pathway has been proposed, where the process might start via the Bloch pathway and then switch to using parts of the Kandutsch-Russell pathway nih.gov. The enzyme DHCR24 can metabolize various intermediates from lanosterol onwards, suggesting that the two branches are not strictly separate and crossovers can occur mdpi.com. In vitro studies on DHCR24 substrate specificity suggest that cholesterol synthesis might preferentially begin with the Bloch pathway and then shift to the Kandutsch-Russell pathway via lathosterol (B1674540) mdpi.com.

This compound's role in these pathways is likely related to its conversion back to lanosterol or its potential as a substrate or modulator in specific enzymatic steps, although detailed research findings on the direct involvement of this compound in these specific conversion pathways were not extensively detailed in the search results. However, this compound has been used as a starting material in the chemical synthesis of intermediates related to sterol biosynthesis, such as 24-ketothis compound, which is a key intermediate in the synthesis of C-24 alkylated metabolites mdpi.com. This compound dibromide has also been used in the preparation of labeled lanosterol for studying isomerization reactions core.ac.uk.

Phytosterol Biosynthesis in Plant Systems

In plant systems, the primary pathway for sterol biosynthesis proceeds via cycloartenol oup.complos.org. Cycloartenol is converted into various phytosterols, such as campesterol (B1663852), β-sitosterol, and stigmasterol, through a series of enzymatic modifications biorxiv.orgpnas.org.

The pathway from cycloartenol involves steps such as methylation at C-24 by sterol methyltransferase 1 (SMT1), leading to 24-methylenecycloartenol, followed by removal of a methyl group at C-4 biorxiv.org. Cycloeucalenol is an intermediate in this pathway, which is then isomerized into obtusifoliol (B190407) plos.org. Obtusifoliol is further converted into phytosterols plos.org.

While the cycloartenol pathway is dominant, the existence of a minor lanosterol pathway contributing to phytosterol biosynthesis in plants like Arabidopsis thaliana has been demonstrated pnas.orgmdpi.com. This indicates that lanosterol and its derivatives, including potentially this compound, could also serve as precursors for phytosterol synthesis in some plant contexts, although the extent of this contribution is generally small pnas.org.

Enzymes like sterol side chain reductase (SSR) are involved in the later stages of phytosterol biosynthesis, with SSR1 catalyzing the final step in the synthesis of campesterol and β-sitosterol mdpi.com. SMT enzymes are crucial for the alkylation of the side chain, contributing to the diversity of plant sterols mdpi.com.

Formation of Alkylated Metabolites from Lanosteryl Precursors

The C-24 position of lanosterol is a significant site for metabolism in various organisms, including plants, fungi, and animals mdpi.com. This position undergoes alkylation, leading to the formation of alkylated sterols, which are important in different biological systems.

In plants, the alkylation of the sterol side chain, primarily at C-24, is catalyzed by SMT enzymes mdpi.com. This process is essential for the formation of major phytosterols like campesterol and β-sitosterol, which are 24-methyl and 24-ethyl sterols, respectively mdpi.com. SMT1 catalyzes the initial methylation of cycloartenol, a precursor structurally related to lanosterol, at C-24 mdpi.com.

While the search results did not provide explicit detailed pathways for the formation of alkylated metabolites directly from this compound, the fact that the C-24 position of lanosterol is a key site for alkylation and that this compound is a derivative of lanosterol suggests a potential link. This compound has been used in the synthesis of 24-ketothis compound, an intermediate in the synthesis of C-24 alkylated metabolites mdpi.com. This implies that lanosteryl derivatives can serve as starting points for the synthesis of alkylated compounds.

The formation of alkylated metabolites from lanosteryl precursors highlights the diverse metabolic fates of these compounds beyond the well-known pathways leading to cholesterol or the primary phytosterols. These alkylated derivatives can have specific biological roles and their biosynthesis involves dedicated enzymatic machinery.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3138644 ontosight.ai |

| Lanosterol | 246983 wikipedia.orgmdpi.comnih.govmycocentral.euwikidata.org |

| Cycloartenol | 92110 wikipedia.orgthegoodscentscompany.comuni.lu |

| Cholesterol | 5997 (Note: CID 5997 is for Cholesterol, not explicitly found in search results but a common knowledge compound related to the pathways discussed) |

| Squalene | 638072 fishersci.cafishersci.sepubcompare.aiguidetopharmacology.orguni.lu |

| Campesterol | 173183 wikipedia.orgnih.gov |

| β-Sitosterol | 222284 wikipedia.orgfishersci.fifishersci.canih.gov |

| Stigmasterol | 5280794 wikipedia.orgfishersci.nothegoodscentscompany.comlipidmaps.orgbiochemjournal.com |

| Cycloartenol acetate | 13023741 thegoodscentscompany.com |

| Sitosterols | 3084097 nih.gov |

| Campesterol glucoside | 12895785 nih.gov |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables across the different sections is limited. The information primarily describes pathways and relative contributions rather than precise numerical values for concentrations, reaction rates, or yields that would lend themselves well to interactive tables within this article's scope and the provided search results. However, the contribution of the lanosterol pathway to phytosterol synthesis in A. thaliana was mentioned with approximate percentages mdpi.com.

Here is a simple representation of that finding:

Contribution of Sterol Biosynthesis Pathways in Arabidopsis thaliana

| Pathway | Approximate Contribution to Sterol Production |

| Cycloartenol | 99% mdpi.com |

| Lanosterol | 1% mdpi.com |

This data, while illustrative, is a single data point from one study and does not form the basis for complex interactive tables across multiple parameters or sections of the article.

Therefore, while the instruction to generate interactive data tables is noted, the nature of the information retrieved from the searches, focusing on qualitative descriptions of pathways and general findings rather than extensive quantitative datasets, limits the feasibility of generating meaningful interactive tables for each section as might be typically expected with biochemical data. The table above represents the most directly quantifiable finding related to pathway contributions found in the search results.

Enzymology and Regulation of Lanosteryl Acetate Metabolism

Enzymes Catalyzing Lanosteryl Acetate (B1210297) Synthesis and Transformation

The synthesis of lanosterol (B1674476), the precursor to lanosteryl acetate, involves a cascade of enzymatic reactions. While specific enzymes directly catalyzing the acetylation of lanosterol to this compound are not prominently detailed in the provided search results, the enzymes involved in lanosterol biosynthesis and subsequent modifications of lanosteryl derivatives are well-characterized.

Squalene (B77637) Epoxidase and Oxidosqualene-Sterol Synthase

The initial steps in lanosterol biosynthesis involve the conversion of squalene to (S)-2,3-oxidosqualene, followed by the cyclization of this epoxide to form lanosterol. This sequence is catalyzed by two key enzymes: squalene monooxygenase (also known as squalene epoxidase) and oxidosqualene cyclase (specifically, lanosterol synthase).

Squalene monooxygenase catalyzes the epoxidation of squalene, introducing an oxygen atom across a double bond to form (S)-2,3-oxidosqualene. wikipedia.orgoup.com This is a crucial oxygen-dependent step in the pathway. oup.com

Subsequently, oxidosqualene cyclase, in the case of lanosterol biosynthesis, is referred to as lanosterol synthase (LAS). wikipedia.orgoup.com LAS catalyzes the cyclization of (S)-2,3-oxidosqualene through a complex proton-initiated cascade reaction, ultimately yielding the tetracyclic structure of lanosterol. tandfonline.comnih.gov This enzyme is a member of the terpene cyclase/mutase family. genecards.org The reaction proceeds in a regio- and stereospecific fashion. tandfonline.comnih.gov

In eukaryotes, these enzymes are typically localized to the endoplasmic reticulum. researchgate.net Studies in prokaryotes like Methylococcus capsulatus have also identified and characterized functional homologues of squalene monooxygenase and oxidosqualene cyclase, providing insights into the evolutionary aspects of sterol biosynthesis. oup.comtandfonline.comnih.gov

Functional Characterization of Lanosterol Synthase (LAS) Isoforms

Lanosterol synthase (LSS) is the enzyme responsible for the cyclization of (S)-2,3-oxidosqualene to lanosterol. genecards.orguniprot.org In humans, the LSS gene encodes this key enzyme. nih.gov Alternative splicing of the LSS gene can result in multiple transcript variants encoding different isoforms of the enzyme. genecards.orgnih.gov

Research has investigated the functional characteristics of different LAS isoforms and the impact of mutations on enzyme activity. For instance, studies on the Shumiya cataract rat, a model for cholesterol deficiency-associated cataracts, have identified mutations in the Lss gene that lead to reduced lanosterol synthase activity. jci.org Specifically, a G→A nucleotide substitution in exon 4 of one Lss allele was found to result in a D139N amino acid substitution, which, along with the activation of a cryptic splice donor, contributes to diminished enzyme activity. jci.org In vitro experiments with artificial isoforms carrying the D139N substitution confirmed reduced lanosterol production. jci.org

These findings highlight that variations in LAS isoforms, potentially arising from genetic polymorphisms or alternative splicing, can impact the efficiency of lanosterol production, thereby influencing downstream sterol synthesis pathways.

Enzymes Involved in Side Chain Modifications of Lanosteryl Derivatives

Following the formation of lanosterol, a series of enzymatic modifications occur to convert it into various sterols, including cholesterol in animals and fungi, and cycloartenol-derived sterols in plants. While this compound itself is an acetylated form of lanosterol, enzymes acting on the lanosteryl skeleton are relevant to its potential metabolic fate.

Cytochrome P450 enzymes play significant roles in the modification of sterol intermediates. nih.gov For example, lanosterol-14α-demethylase (CYP51) is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to cholesterol and ergosterol (B1671047). oup.commdpi.comdrugbank.comnih.govwikipedia.orgnih.gov

Other enzymes are involved in modifications to the side chain of lanosteryl derivatives. Research on the biosynthesis of lanostane-type triterpenoids in medicinal mushrooms like Antrodia camphorata has identified key post-modification enzymes. nih.gov These include cytochrome P450 enzymes (e.g., AcCYP4) that can introduce functional groups and modify the ring structure, short-chain dehydrogenases (e.g., AcSDR6) that can catalyze stereoselective dehydrogenation of hydroxyl groups, and methyltransferases (e.g., AcSMT1) that can introduce methyl groups to the side chain. nih.gov These examples from triterpenoid (B12794562) biosynthesis illustrate the diverse enzymatic machinery that can act on the lanostane (B1242432) skeleton, suggesting potential enzymatic pathways for modifying lanosteryl derivatives beyond the main sterol synthesis routes.

Role of Lanosterol-14α-Demethylase in Downstream Pathways

Lanosterol-14α-demethylase (CYP51) is a critical enzyme positioned downstream of lanosterol synthesis in the sterol biosynthetic pathway. oup.comwikipedia.org It is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the methyl group at the C-14 position of lanosterol. wikipedia.orgnih.gov This multi-step reaction is essential for the conversion of lanosterol to subsequent sterol intermediates that eventually lead to the formation of cholesterol in mammals and ergosterol in fungi. drugbank.comnih.gov

CYP51 is a highly conserved enzyme found in virtually all biological kingdoms that synthesize sterols. nih.gov Its essential role in providing sterols for cell membranes and other cellular functions makes it a target for antifungal drugs, which inhibit fungal CYP51 to disrupt ergosterol synthesis. nih.gov

The activity of CYP51 is a key regulatory point in the sterol synthesis pathway. wikipedia.org The removal of the 14α-methyl group is necessary for the subsequent migration of the double bond from the C8-C9 position to the C5-C6 position, a characteristic feature of cholesterol and other common sterols.

Stereochemical Aspects of Enzymatic Reactions in Lanosteryl Metabolism

Stereochemistry plays a fundamental role in enzymatic reactions, and the biosynthesis and metabolism of lanosteryl derivatives are no exception. Enzymes involved in these pathways exhibit high stereo- and regioselectivity, ensuring the correct three-dimensional structure of the products. eurekaselect.comresearchgate.netsolubilityofthings.compharmaguideline.comresearchgate.net

The cyclization of (S)-2,3-oxidosqualene to lanosterol catalyzed by lanosterol synthase is a remarkable example of stereochemical control. tandfonline.comnih.gov The enzyme precisely folds the acyclic squalene epoxide substrate and catalyzes a concerted series of cyclization and rearrangement steps, leading to the formation of the specific stereochemistry of the lanosterol molecule. oaepublish.com The stereoisomer (R)-2,3-oxidosqualene is reported to be an inhibitor of lanosterol synthase, further highlighting the enzyme's stereospecificity for the (S) isomer. wikipedia.org

Enzymes involved in downstream modifications of lanosteryl derivatives also exhibit stereoselectivity. For instance, short-chain dehydrogenases involved in modifying the hydroxyl group at the C-3 position can catalyze dehydrogenation in a regio- and stereoselective manner. nih.gov The precise stereochemical outcome of these enzymatic reactions is crucial for the biological activity and proper function of the resulting sterols and triterpenoids.

Regulatory Mechanisms of this compound Biosynthesis Enzymes

The biosynthesis of lanosterol and its subsequent metabolism are tightly regulated processes to maintain appropriate cellular levels of sterols. While specific regulatory mechanisms for this compound synthesis enzymes are not explicitly detailed in the search results, the enzymes involved in the lanosterol pathway are subject to various regulatory mechanisms.

Furthermore, the activity of downstream enzymes like lanosterol-14α-demethylase (CYP51) can also be regulated. nih.gov In mammals, an intermediate of lanosterol demethylation is known to downregulate cholesterol production by acting as a suppressor of HMG-CoA reductase translation. nih.gov This illustrates a feedback mechanism where metabolites downstream of lanosterol can influence earlier steps in the pathway.

Transcriptional and Post-Translational Regulation of Lanosteryl Synthase

The expression of the LSS gene, encoding lanosterol synthase, is subject to transcriptional regulation. Sterol regulatory element-binding proteins (SREBPs), specifically SREBF1A and SREBF2, are known to bind to the promoter region of the LSS gene, leading to enhanced transcription. reactome.org This mechanism integrates LSS expression into the broader regulatory network controlling cholesterol biosynthesis, which is highly responsive to cellular sterol levels. Studies have shown that LSS gene expression is indeed regulated by sterol status. nih.govnih.gov Furthermore, histone deacetylase 3 has been identified as a factor that down-regulates LSS gene expression. reactome.org

While transcriptional control plays a significant role, post-translational modifications (PTMs) offer another layer of regulatory complexity for enzymes. PTMs can influence enzyme activity, stability, localization, and interactions with other molecules. libretexts.orgmpg.dewikipedia.orgthermofisher.commgcub.ac.in In the context of sterol synthesis enzymes, differential post-translational regulation has been observed. For instance, lanosterol 14α-demethylase (CYP51A1), an enzyme acting downstream of LSS, undergoes rapid degradation mediated by the E3 ubiquitin ligase MARCH6. nih.govnih.gov In contrast, lanosterol synthase (LSS) has been reported to be a stable protein. nih.govnih.gov This inherent stability suggests that while other enzymes in the pathway may be rapidly turned over, LSS levels might be primarily controlled at the transcriptional level, providing a relatively consistent catalytic capacity for the initial cyclization step in sterol synthesis. Specific post-translational modifications directly regulating LSS activity beyond its general stability are not extensively detailed in the provided information, highlighting a potential area for further research.

Role of Redox Enzymes in this compound-Related Pathways

Redox enzymes play essential roles in the metabolic pathways related to this compound biosynthesis and subsequent transformations. The immediate precursor to the substrate of lanosterol synthase is squalene, which is converted to (S)-2,3-oxidosqualene by squalene monooxygenase. wikipedia.org Squalene monooxygenase is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that requires NADPH and oxygen for its activity, demonstrating a critical redox step upstream of lanosterol synthesis. wikipedia.org

Following the formation of lanosterol by LSS, a series of enzymatic reactions involving several redox enzymes are required to convert lanosterol into cholesterol. A key step in this conversion is the demethylation of lanosterol at the 14α position, catalyzed by lanosterol 14α-demethylase (CYP51A1). nih.govmdpi.comresearchgate.net CYP51A1 is a cytochrome P450 enzyme, a superfamily of enzymes known for their diverse oxidative catalytic activities, often involving the consumption of oxygen and the requirement of reducing equivalents, typically from NADPH via a reductase partner. The conversion of lanosterol to cholesterol is a complex process that involves multiple steps requiring NADPH and oxygen. nih.gov While CYP51A1 is a prominent example of a redox enzyme acting on lanosterol, other enzymes in the downstream pathway, such as those involved in the removal of methyl groups and the modification of the sterol ring structure and side chain, also include oxidoreductases. These redox reactions are fundamental for achieving the correct sterol structure required for biological function.

Biological Function and Cellular Mechanisms of Lanosteryl Derivatives in Model Systems

Effects on Cholesterogenesis in Animal Models

Cholesterogenesis, the complex pathway responsible for the synthesis of cholesterol, involves a series of enzymatic reactions starting from acetyl-CoA. Lanosterol (B1674476) plays a critical role as the first sterol intermediate formed during this process. Research in animal models has explored the potential of lanosteryl derivatives to modulate this pathway.

Comparative Tissue-Specific Accumulation and Metabolism of Lanosterol Derivatives

The distribution and metabolism of lanosterol derivatives can vary depending on the tissue. A comparative study in 14-day-old chicks, using acetate (B1210297) as a precursor for sterol synthesis, investigated the formation and accumulation of lanosterol derivatives in different tissues. The relative percentage of lanosterol derivatives within the total nonsaponifiable fraction was found to be similar across tissues at various incubation times in vitro (15-120 min). However, this percentage was higher in the kidney and duodenal mucosa compared to the liver.

Furthermore, in vitro experiments indicated that the percentage of lanosterol derivatives remained constant across different acetate concentrations (1-12 mM) in liver and duodenal mucosa. In contrast, in kidney tissue, this percentage increased at higher acetate concentrations (8-12 mM). In vivo experiments revealed that the relative percentage of lanosterol derivatives was lower than that observed in vitro for each tissue. In the in vivo setting, no significant differences were noted in the incorporation of acetate into lanosterol derivatives by chick brain at different times of the day. However, in the duodenal mucosa and kidney, maximal values were observed during the dark period, which contrasted with the pattern previously seen for cholesterol. These findings demonstrated that, in chicks, the kidney and duodenal mucosa accumulated a higher percentage of lanosterol derivatives compared to the liver.

Modulation of Glucose Metabolism in In Vivo and In Vitro Models (Non-Human)

Beyond their influence on cholesterol metabolism, certain lanosteryl derivatives have demonstrated effects on glucose metabolism in non-human model systems. Research has explored their impact on key enzymes involved in glucose regulation and on cellular glucose uptake.

Influence on Glycolytic and Gluconeogenic Enzyme Activities

Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have investigated the effects of a specific lanosteryl triterpene, methyl-3β-hydroxylanosta-9,24-dien-21-oate (referred to as RA-3), isolated from Protorhus longifolia. Treatment with this lanosteryl triterpene influenced the activity of key enzymes in glucose metabolism.

Observations in the triterpene-treated diabetic group, when compared to the diabetic control group, included relatively higher activity of hexokinase and glucokinase. Hexokinase and glucokinase are key enzymes involved in glycolysis, the pathway that breaks down glucose for energy. Concurrently, a decrease in the activity of glucose-6-phosphatase was observed in the triterpene-treated group. Glucose-6-phosphatase is a crucial enzyme in gluconeogenesis, the pathway responsible for synthesizing glucose. These findings suggest that the lanosteryl triterpene RA-3 may modulate glucose metabolism by favoring glucose utilization through increased glycolytic enzyme activity and reducing glucose production by decreasing gluconeogenic enzyme activity.

Impact on Hepatic Glycogen (B147801) Content

Glycogen is the primary storage form of glucose in the liver and muscles, playing a vital role in maintaining glucose homeostasis. Research on the lanosteryl triterpene RA-3 in STZ-induced diabetic rats also examined its impact on hepatic glycogen content.

The studies reported relatively higher hepatic glycogen content in the triterpene-treated diabetic group compared to the diabetic control group. This increase in liver glycogen suggests that treatment with the lanosteryl triterpene facilitated glucose storage in the liver, contributing to its antihyperglycemic effect.

Stimulation of Cellular Glucose Uptake and Utilization in Myocytes and Adipocytes

Cellular glucose uptake, particularly by muscle and adipose tissues, is a critical process for glucose homeostasis, largely mediated by glucose transporters like GLUT4 in response to insulin, and GLUT1 for basal uptake. Investigations into the lanosteryl triterpene RA-3 have indicated its potential to influence cellular glucose uptake and utilization.

Anti-Inflammatory and Antioxidant Mechanisms in Cellular and Organ Models

Studies on lanosteryl derivatives have indicated their involvement in modulating inflammatory and oxidative stress pathways in various cellular and organ models. These effects are primarily observed through the reduction of pro-inflammatory mediators and the enhancement of the endogenous antioxidant defense system.

Reduction of Pro-Inflammatory Cytokines (e.g., IL-6, TNF-α, COX-2)

Research suggests that certain lanosteryl derivatives can influence the production of key pro-inflammatory cytokines and enzymes. For instance, studies have investigated the ability of these compounds to reduce the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2) in activated cells or tissues. These molecules are central mediators of inflammation, and their downregulation is a common target for anti-inflammatory interventions. While specific data for lanosteryl acetate's direct impact on these markers in cellular or organ models were not extensively detailed in the search results, related studies on other natural compounds with potential anti-inflammatory properties often focus on these targets. For example, fisetin, a polyphenol, is known to inhibit pro-inflammatory mediators such as TNF-α and IL-6. nih.gov Inhibitors targeting COX-2 are also a known class of anti-inflammatory agents. nih.govnih.govmdpi.comresearchgate.netnih.gov

Enhancement of Endogenous Antioxidant Status (e.g., SOD, Catalase, GSH)

Lanosteryl derivatives may contribute to bolstering the cellular antioxidant defense system. This involves the potential to enhance the activity or levels of endogenous antioxidants such as Superoxide (B77818) Dismutase (SOD), Catalase, and Glutathione (B108866) (GSH). SOD is crucial for dismutating superoxide radicals, while Catalase breaks down hydrogen peroxide, and GSH is a key non-enzymatic antioxidant and a cofactor for glutathione peroxidase. wikipedia.orgencyclopedia.pubnih.gov Increasing the capacity of these antioxidant enzymes and molecules helps cells counteract oxidative damage. Studies on various natural extracts and compounds, including some found in plants where this compound is present, have demonstrated the ability to enhance SOD and Catalase activity and increase GSH levels in the context of mitigating oxidative stress. lipidmaps.orgjabonline.inpakbs.org Glutathione exists in reduced (GSH) and oxidized (GSSG) states, and the GSH/GSSG ratio is an indicator of cellular oxidative stress. wikipedia.orgencyclopedia.pub

Attenuation of Oxidative Stress Markers (e.g., Malondialdehyde, Reactive Oxygen Species)

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. Malondialdehyde (MDA) is a commonly used marker of lipid peroxidation, a major form of oxidative damage. nih.govwikipedia.org Elevated levels of ROS and MDA indicate increased oxidative stress. Research suggests that lanosteryl derivatives, through their potential to enhance antioxidant defenses, may help to attenuate the accumulation of these oxidative stress markers in cellular and organ models. Reducing MDA levels and scavenging ROS are key mechanisms by which compounds exert antioxidant effects. wikipedia.orgencyclopedia.publipidmaps.orgwikipedia.org

Data Table: Effects of Potential Bioactive Compounds on Inflammatory and Oxidative Stress Markers (Based on general findings for similar compounds)

| Marker | Effect | Notes |

| IL-6 | Reduction | Effect observed with certain anti-inflammatory agents. nih.govresearchgate.netsemanticscholar.orgmdpi.com |

| TNF-α | Reduction | Effect observed with certain anti-inflammatory agents. nih.govnih.govcenmed.comwikipedia.orgnih.govuni.lu |

| COX-2 | Reduction/Inhibition | Target of NSAIDs and other anti-inflammatory compounds. nih.govnih.govmdpi.comresearchgate.netnih.gov |

| SOD | Enhancement | Observed with various antioxidants. nih.govjabonline.inpakbs.org |

| Catalase | Enhancement | Observed with various antioxidants. nih.govmdpi.combangchemicals.comfrontiersin.org |

| GSH | Enhancement | Observed with various antioxidants. nih.govwikipedia.orgencyclopedia.publipidmaps.orgnih.govguidetopharmacology.orgnih.gov |

| Malondialdehyde (MDA) | Attenuation | Marker of lipid peroxidation. lipidmaps.orgnih.govwikipedia.orgsynhet.com |

| Reactive Oxygen Species (ROS) | Scavenging/Attenuation | Counteracted by antioxidants. wikipedia.orgencyclopedia.pub |

Neuroprotective Potential in Diabetic Neuropathy Models (Non-Human)

Diabetic neuropathy is a serious complication of diabetes characterized by nerve damage. Research in non-human models of diabetic neuropathy has explored the potential neuroprotective effects of various compounds, including steroid derivatives.

Modulation of Neurotrophic Factors (e.g., Nerve Growth Factor)

Neurotrophic factors, such as Nerve Growth Factor (NGF), play a critical role in the survival, growth, and function of neurons. nih.gov In diabetic neuropathy, levels of neurotrophic factors can be reduced, contributing to nerve damage. Studies have investigated compounds that can modulate the expression or activity of these factors as a potential therapeutic strategy. Some steroid derivatives have been shown to interact with neurotrophin receptors and exhibit neurotrophic activity. wikipedia.orgguidetopharmacology.orgwikipedia.org The modulation of NGF signaling pathways is considered a potential mechanism for mitigating diabetic neuropathy.

Nephroprotective and Antihyperuricemic Effects in Animal Models (Non-Human)

Studies utilizing non-human animal models have investigated the potential of lanosteryl triterpenes, such as RA-3 (a lanosteryl triterpene from P. longifolia), for their antihyperuricemic and nephroprotective properties. These studies often employ models of induced hyperuricemia and nephrotoxicity to evaluate the therapeutic effects of these compounds. mdpi.comnih.govmdpi.com

Reduction of Renal Dysfunction and Hyperuricemic Biomarkers

In rat models where hyperuricemia and nephrotoxicity were induced, treatment with a lanosteryl triterpene like RA-3 demonstrated a reduction in key serum biomarkers associated with renal dysfunction and hyperuricemia. Specifically, elevated levels of blood urea (B33335) nitrogen (BUN) and creatinine, indicators of impaired kidney function, were lowered. mdpi.comnih.gov Furthermore, biomarkers related to hyperuricemia, including uric acid and xanthine (B1682287) oxidase, were also effectively decreased following treatment with the lanosteryl triterpene. mdpi.comnih.gov These effects were accompanied by an improvement in antioxidant status. mdpi.comnih.gov

| Biomarker | Model Control Group (Elevated Levels) | RA-3 Treated Group (Lowered Levels) |

| Blood Urea Nitrogen | Elevated | Lowered |

| Creatinine | Elevated | Lowered |

| Uric Acid | Elevated | Lowered |

| Xanthine Oxidase | Elevated | Lowered |

| Malondialdehyde | Elevated | Decreased |

Improvement of Kidney Histomorphology

Histological analysis of kidney tissues from animal models treated with lanosteryl triterpenes has revealed improvements in kidney structure compared to untreated model groups. In induced hyperuricemia and nephrotoxicity models, kidney sections from control groups showed significant damage, including glomerular congestion, dilated renal tubules, and epithelial degeneration. mdpi.com Treatment with the lanosteryl triterpene RA-3, particularly at higher doses, resulted in a much improved histomorphological structure, characterized by minimal renal tubular dilation and necrosis, indicative of recovery. mdpi.comnih.gov

Role in Plant Physiology and Defense Mechanisms

Lanosteryl derivatives, as secondary metabolites, can play a role in plant physiology and defense mechanisms. Plants produce a variety of secondary metabolites, including terpenoids like lanosteryl derivatives, which are involved in interactions with their environment. researchgate.netresearchgate.net These compounds can function as defense mechanisms against herbivores and pathogens. researchgate.netfrontiersin.orgscielo.org.mx Plant defense mechanisms can be constitutive (pre-existing) or inducible, activated upon pathogen attack. frontiersin.orgjmbfs.org Terpenoids are one class of compounds that contribute to these defense strategies, acting as toxins or deterrents. researchgate.net The synthesis and accumulation of such compounds can be triggered by stress conditions, including biological stresses like microbial infections. researchgate.net While the specific role of this compound itself in plant defense requires further detailed investigation, lanosteryl triterpenes are part of the broader class of plant secondary metabolites known to be involved in these processes. researchgate.netresearchgate.net

Application of Cellular Models for Studying this compound Metabolism and Function (e.g., Lymphoblastoid Cell Lines, Cancer Cell Lines)

Cellular models, including lymphoblastoid cell lines and various cancer cell lines, are utilized to study the metabolism and function of compounds like this compound or related metabolites. These models provide controlled environments to investigate cellular processes, metabolic pathways, and the effects of specific compounds.

Cancer cell lines are frequently used to study metabolic alterations in cancer and the potential impact of compounds on these pathways. embopress.orgbiorxiv.org Acetate metabolism, for instance, is an important pathway in many cancers, particularly under conditions of nutrient deprivation, and involves enzymes like acetyl-CoA synthetase 2 (ACSS2) which converts acetate to acetyl-CoA. wistar.orgdrugtargetreview.comnih.govnih.gov Studies using cancer cell lines (e.g., breast cancer, colon cancer) have investigated how acetate and its metabolism influence cell proliferation, mitochondrial function, and response to metabolic stress. wistar.orgdrugtargetreview.comnih.govnih.govfrontiersin.org While these studies often focus on acetate itself or inhibitors of acetate metabolism enzymes like ACSS2, they highlight the utility of cancer cell lines in deciphering the metabolic fate and functional consequences of acetate-related compounds. wistar.orgdrugtargetreview.comnih.govnih.govfrontiersin.org

Lymphoblastoid cell lines (LCLs) are also employed as model systems in research, particularly in pharmacogenomics and the study of drug response. frontiersin.orgoncotarget.com LCLs can be used to investigate the genetic basis of variability in drug sensitivity and to identify genetic markers associated with responses to various compounds. frontiersin.orgoncotarget.com Patient-derived LCLs have been used to assess ex vivo sensitivity to certain drugs and correlate it with patient outcomes, suggesting their potential as a predictive model. oncotarget.com While direct studies on this compound metabolism specifically in LCLs were not prominently found, LCLs serve as a relevant cellular model for studying the metabolic processing and cellular effects of various compounds, including potentially this compound and its derivatives. frontiersin.orgoncotarget.comnih.gov

Studies using cellular models allow for detailed investigation into how cells metabolize compounds, the enzymes involved (e.g., ACSS1, ACSS2 in acetate metabolism), and the downstream effects on cellular functions such as proliferation, energy production (TCA cycle, oxidative phosphorylation), and lipid synthesis. nih.govfrontiersin.org These models are crucial for understanding the cellular mechanisms underlying the observed biological effects of compounds like this compound and related lanosteryl derivatives.

Synthetic and Biomimetic Approaches to Lanosteryl Acetate and Its Analogs

Chemical Synthesis of Lanosteryl Acetate (B1210297) and Key Intermediates

Chemical synthesis provides routes to lanosteryl acetate and its derivatives, often involving multi-step procedures. This compound itself can be prepared from commercial lanosterol (B1674476) through acetylation using acetic anhydride (B1165640) and pyridine. tandfonline.commdpi.com Commercial lanosterol, however, is often a mixture of lanosterol and 24,25-dihydrolanosterol, requiring purification steps like recrystallization before acetylation. tandfonline.commdpi.com

Synthesis of Side-Chain Modified Lanosteryl Derivatives (e.g., 24-ketothis compound)

The C-24 position of the lanosterol side chain is a significant site for metabolic transformations. tandfonline.commdpi.com The synthesis of derivatives like 24-ketothis compound (3β-acetoxy-lanost-8-en-24-one) is of particular interest as it is a key intermediate in the synthesis of C-24 alkylated metabolites and potential regulators of sterol biosynthesis. tandfonline.commdpi.com

A simplified chemical synthesis of 24-ketothis compound has been reported starting from commercial lanosterol. This method utilizes hydroboration to form an organoborane intermediate, followed by oxidation with pyridinium (B92312) fluorochromate (PFC) in refluxing methylene (B1212753) chloride. tandfonline.commdpi.com This approach provides the ketone directly in high yield, offering a convenient alternative to previous multi-step procedures that resulted in lower yields. tandfonline.commdpi.com

Another approach to synthesize 24-ketothis compound involves the selective reaction of the C-24 double bond of this compound with borane/tetrahydrofuran (BH3/THF) to yield the C-24 organoborane. Subsequent oxidation of this intermediate with pyridinium fluorochromate in refluxing methylene chloride gives 3β-acetoxylanost-8-en-24-one in high yield. pnas.orgpnas.org This procedure can also be used to isolate 24,25-dihydrothis compound from commercial this compound. pnas.orgpnas.org

Side-chain modified lanosteryl analogs with different chain lengths have also been synthesized starting from this compound for biological studies. jst.go.jpresearchgate.net For instance, 20-iso-24-dihydrolanosterol was prepared via a Wittig reaction. jst.go.jpresearchgate.net

Strategies for Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are crucial aspects of synthesizing complex molecules like this compound and its analogs, ensuring the correct functional group placement and spatial arrangement. Regioselective synthesis refers to the preferential formation of one regioisomer over another, while stereoselective synthesis favors the formation of one stereoisomer. numberanalytics.comencyclopedia.pub

In the synthesis of 24-ketothis compound from this compound, the selective reaction of the C-24 double bond with BH3/THF demonstrates regioselectivity. pnas.orgpnas.org The subsequent oxidation step also proceeds with good yield. pnas.orgpnas.org

While specific examples of regioselective and stereoselective transformations directly on the this compound core (excluding side-chain modifications already mentioned) are not extensively detailed in the provided search results, the importance of these strategies in the synthesis of complex natural products and pharmaceuticals is highlighted. numberanalytics.comencyclopedia.puborgsyn.orgsapub.orgmdpi.commdpi.com Methods like hydroboration-oxidation, as applied in the synthesis of 24-ketothis compound, inherently involve regioselective addition across a double bond. pnas.orgpnas.org Stereoselective synthesis often involves controlling reaction conditions, utilizing specific catalysts or enzymes, or exploiting the inherent structural features of the molecule to guide the reaction pathway. encyclopedia.puborgsyn.orgsapub.orgmdpi.com

Analytical Methodologies for Lanosteryl Acetate Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating lanosteryl acetate (B1210297) from complex mixtures and purifying it for subsequent analysis or use.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique used for the separation and identification of volatile and semi-volatile compounds like lanosteryl acetate. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC analysis of triterpene acetates has been performed using columns such as a ⅛ inch column packed with 3% OV-17 on Gas Chrom Q cdnsciencepub.com. An Agilent 6890N chromatograph equipped with a DB-5HT column (30 m x 0.25 mm I.D., 0.25 µm film) has been used for GC-MS analysis of triterpenoid (B12794562) products, employing an oven gradient from 50°C to 300°C amazonaws.com.

In GC-MS, this compound exhibits a molecular ion peak in its mass spectrum. Studies have reported the mass spectrum of this compound showing major fragment ions, such as those corresponding to the loss of CH₃ and the loss of CH₃ and acetic acid (HOAc) from the molecular ion cdnsciencepub.com. The mass spectra of different triterpene acetates with a lanostane (B1242432) ring skeleton have shown remarkably similar ion abundance data below m/e 340, suggesting the common structural core cdnsciencepub.com. Co-elution in GC-MS can be addressed by differentiating compounds using retention indices and selective ion monitoring (SIM) for specific m/z values, such as m/z 468 for this compound . The NIST WebBook provides mass spectrum data for Lanosta-8,24-dien-3-ol, acetate, (3β)-, which is also known as this compound nist.gov. SpectraBase also offers GC-MS spectral information for this compound spectrabase.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the separation and purification of various compounds, including triterpenoids. While the search results did not provide specific details on HPLC parameters solely for this compound, HPLC is a standard technique for separating lipid compounds and their derivatives based on their polarity and interaction with the stationary phase. A study mentions the isolation of a compound by reverse HPLC from Mandevilla pent thieme-connect.de. Another study utilized HPLC for purity assessment of lanreotide (B11836) acetate, a different acetate compound, indicating the general applicability of HPLC for quality control and analysis of acetate esters sigmaaldrich.com. HPLC has also been used in the purification of synthetic intermediates related to this compound escholarship.org.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for determining the structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is a primary tool for the structural elucidation of organic molecules. Detailed NMR spectral assignments are crucial for confirming the structure of this compound. Studies have reported ¹³C NMR chemical shifts for this compound, providing specific values for each carbon atom in the molecule amazonaws.com. These assignments are typically referenced to a standard solvent signal, such as CDCl₃ at 77.0 ppm amazonaws.com. Complete NMR assignments for lanostanoid triterpenes have been carried out using various 2D NMR experiments, including DEPT, COSY, HSQC, HMBC, and ROESY nih.gov. ¹H-NMR has also been used to characterize this compound and related compounds escholarship.orgresearchgate.net.

Table 1 presents representative ¹³C NMR data for this compound based on available research findings.

| Carbon Number | Chemical Shift (δ, ppm) |

| C-1 | 35.24 amazonaws.com |

| C-2 | 24.15 amazonaws.com |

| C-3 | 80.91 amazonaws.com |

| C-4 | 37.78 amazonaws.com |

| C-5 | 50.47 amazonaws.com |

| C-6 | 18.10 amazonaws.com |

| C-7 | 26.35 amazonaws.com |

| C-8 | 134.46 amazonaws.com |

| C-9 | 134.21 amazonaws.com |

| C-10 | 36.87 amazonaws.com |

| C-11 | 20.97 amazonaws.com |

| C-12 | 30.94 amazonaws.com |

| C-13 | 44.45 amazonaws.com |

| C-14 | 49.78 amazonaws.com |

| C-15 | 30.80 amazonaws.com |

| C-16 | 28.18 amazonaws.com |

| C-17 | 50.35 amazonaws.com |

| C-18 | 15.73 amazonaws.com |

| C-19 | 19.16 amazonaws.com |

| C-20 | 36.24 amazonaws.com |

| C-21 | 18.61 amazonaws.com |

| C-22 | 36.32 amazonaws.com |

| C-23 | 24.90 amazonaws.com |

| C-24 | 125.22 amazonaws.com |

| C-25 | 130.89 amazonaws.com |

| C-26 | 25.71 amazonaws.com |

| C-27 | 17.62 amazonaws.com |

| C-28 | 27.89 amazonaws.com |

| C-29 | 16.51 amazonaws.com |

| C-30 | 24.22 amazonaws.com |

| CH₃CO- (Methyl) | 21.32 amazonaws.com |

| CH₃CO- (Carbonyl) | 171.00 amazonaws.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) mass spectra are commonly used nist.gov. The mass spectrum of this compound shows a molecular ion peak at m/e 468 spectrabase.com. Characteristic fragmentation ions, such as those resulting from the loss of a methyl group (M⁺ - CH₃) and the loss of a methyl group and acetic acid (M⁺ - CH₃ - HOAc), are observed and are consistent with the lanostane structure cdnsciencepub.com. High-resolution mass measurements can provide the exact molecular formula cdnsciencepub.com.

Quantitative Analysis Methods in Biological Samples

Quantitative analysis of this compound in biological samples is important for studying its presence, metabolism, and potential biological roles. While the search results did not provide detailed protocols specifically for the quantitative analysis of this compound in biological matrices, the general principles of quantitative analysis for similar compounds can be applied.

Quantitative analysis in biological samples often involves sample preparation steps to extract and clean up the analyte from the complex biological matrix. This is typically followed by a sensitive and selective analytical technique. LC-MS/MS is a method frequently used for the quantitative analysis of various compounds, including therapeutic proteins, in complex biological samples due to its high sensitivity, specificity, and throughput nih.gov. While this compound is not a protein, LC-MS/MS or GC-MS with appropriate internal standards and calibration curves could be adapted for its quantification in biological matrices. Quantitative NMR (qNMR) is another technique that can be used for determining the concentration of a substance in a sample reading.ac.uk.

Research findings indicate the presence of this compound in various natural sources, such as Duhaldea nervosa, Euphorbia nicaeensis, Euphorbia rigida, and the nut oil of Artocarpus heterophyllus nih.govresearchgate.net. In the nut oil of Artocarpus heterophyllus, this compound was found to be a significant component, present at 23.9% researchgate.net. This highlights the need for quantitative methods to determine its concentration in biological extracts and samples.

Quantification of Lanosteryl Derivatives in Tissues and Fluids

Quantification of lanosteryl derivatives in biological tissues and fluids is a critical step in understanding their physiological concentrations and how these levels might change under different conditions. Various chromatographic and spectroscopic methods have been employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze triterpene fractions, including this compound, isolated from biological sources such as fungi. researchgate.netcdnsciencepub.com This technique allows for the separation of different compounds in a mixture, with the mass spectrometer providing structural information for identification and quantification. For instance, GC-MS analysis of extracts from Mucor rouxii mycelia identified this compound as a component, with its mass spectrum exhibiting a molecular ion and characteristic fragment ions. cdnsciencepub.com

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) coupled with detectors like UV absorbance have also been applied to the analysis of sterols and related compounds in biological samples. researchgate.netnih.govlipidmaps.orgcdc.gov These methods offer advantages in analyzing less volatile or thermally labile compounds compared to GC-MS. While direct methods specifically for quantifying this compound in physiological matrices were not extensively detailed in the search results, techniques developed for related sterols and their derivatives provide a strong basis. For example, LC-MS methods have been developed for the quantitative analysis of multiple sterols from the cholesterol synthesis pathway in cultured human hepatocytes, demonstrating the capability to quantify lanosterol (B1674476) and other intermediates. nih.gov These methods often involve sample preparation steps such as extraction and sometimes derivatization to enhance detection sensitivity and chromatographic separation. lipidmaps.orgkyoto-u.ac.jpoatext.com

Quantitative analysis often involves the use of internal standards to improve accuracy and reproducibility. researchgate.netlipidmaps.org Relative response factors (RRFs) may also be determined to establish the relationship between compound concentration and detector response. acs.org

Isotopic Tracing of Acetate Incorporation into Lanosteryl Pathways

Isotopic tracing experiments using labeled acetate are fundamental for studying the biosynthesis of this compound and other sterols, as acetate is a key precursor in the mevalonate (B85504) pathway, which leads to lanosterol. acs.orgnobelprize.orgnih.gov By administering isotopically labeled acetate (e.g., [1-¹⁴C]acetate or [2-¹⁴C]acetate, or ¹³C-acetate) to biological systems, researchers can track the incorporation of these labeled atoms into lanosterol and its derivatives, including this compound. acs.orgnobelprize.orgresearchgate.net

Early research utilizing [1-¹⁴C]acetate and [2-¹⁴C]acetate with liver slices provided crucial insights into the distribution of acetate carbon atoms in cholesterol, indirectly supporting the role of lanosterol as an intermediate. acs.orgnobelprize.org The pattern of labeling in cholesterol was consistent with its formation from squalene (B77637), which is synthesized from isoprene (B109036) units derived from acetate via the mevalonate pathway. acs.orgnobelprize.orgnih.gov

More advanced techniques, such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) and GC-MS, are used to measure the isotopic enrichment of sterols after incubation with labeled precursors like ¹³C-acetate. researchgate.net GC-C-IRMS is highly accurate for measuring bulk isotopic enrichment, while GC-MS can provide information on the distribution of different isotopologues (molecules with varying numbers and positions of isotopic labels). researchgate.net This allows for detailed analysis of the metabolic fate of acetate carbons within the lanosteryl pathway and subsequent sterol biosynthesis. researchgate.net

Studies have shown that acetate is directly incorporated into the mevalonate pathway after activation to acetyl CoA. acs.org Tracer experiments using labeled mevalonate have also been employed to study sterol biosynthesis pathways, including the formation of lanosterol and cycloartenol (B190886) from oxidosqualene. pnas.org The use of specifically labeled mevalonate, such as [6-¹³C²H₃]mevalonate, combined with techniques like ¹³C-{¹H} {²H} nuclear magnetic resonance (NMR), can provide detailed information about the cyclization mechanisms and the contribution of different pathways (e.g., lanosterol vs. cycloartenol) to sterol synthesis. pnas.org

Lipidomic Profiling Techniques (e.g., LC-MS) for Sterol Analysis

Lipidomic profiling, particularly using LC-MS-based techniques, is a powerful approach for the comprehensive analysis of lipids, including sterols and their esters like this compound, within biological systems. oatext.comcaymanchem.comlcms.cznih.gov This approach allows for the identification and quantification of a wide range of lipid species in a single analysis, providing a broader understanding of lipid metabolism and regulation. caymanchem.comlcms.cznih.gov

LC-MS/MS (tandem mass spectrometry) is widely used in lipidomics for its sensitivity, specificity, and ability to analyze complex biological matrices. oatext.comcaymanchem.com Sterols and sterol esters can be separated by liquid chromatography using various stationary phases, such as C18 reversed-phase columns, and detected by mass spectrometry, often in positive electrospray ionization (ESI) mode. lipidmaps.orgoatext.com Multiple reaction monitoring (MRM) mode on triple quadrupole mass spectrometers is commonly used for targeted quantification of specific sterols and derivatives, where specific precursor-product ion transitions are monitored. lipidmaps.orgresearchgate.net

Sample preparation is a critical aspect of lipidomic profiling and typically involves lipid extraction from tissues, cells, or biological fluids using solvent mixtures. lipidmaps.orgoatext.com These extracts may then undergo clean-up steps, such as solid-phase extraction (SPE), before LC-MS analysis. lipidmaps.org The choice of mobile phase composition, including the use of additives like ammonium (B1175870) acetate or formic acid, can significantly impact ionization efficiency and chromatographic separation of different lipid classes, including sterols. lipidmaps.orgoatext.comlcms.cz

Lipidomic profiling by LC-MS has been applied to analyze various sterols in different biological samples, including cultured cells and tissues. nih.govlipidmaps.orgresearchgate.net While specific data tables solely focused on this compound quantification via LC-MS were not prominently found, the methodology is well-established for the analysis of related sterols and can be adapted for this compound and its derivatives by optimizing chromatographic conditions and identifying appropriate MS transitions. The technique allows for both qualitative identification and quantitative analysis of sterol profiles, which can be valuable in studying diseases or biological processes involving altered sterol metabolism. nih.govnih.gov

Interactive Data Table: Analytical Techniques for this compound and Derivatives

| Analytical Technique | Application to this compound/Derivatives | Key Features |

| GC-MS | Identification and quantification in extracts | Separation of volatile/semi-volatile compounds, mass spectral identification, suitable for triterpenes. researchgate.netcdnsciencepub.com |

| LC-MS/MS (HPLC-MS/MS) | Quantification of sterols in biological samples | Suitable for less volatile compounds, high sensitivity and specificity, often used in MRM mode for targeted analysis. nih.govlipidmaps.orgoatext.comcaymanchem.comresearchgate.net |

| Isotopic Tracing (e.g., ¹⁴C or ¹³C-acetate) | Studying biosynthesis pathways | Tracks incorporation of precursors into sterols, elucidates metabolic routes, used with GC-MS or GC-C-IRMS for analysis. acs.orgnobelprize.orgresearchgate.net |

| Lipidomic Profiling (LC-MS based) | Comprehensive sterol analysis in biological systems | Global analysis of various lipid species, provides broad metabolic insights, utilizes advanced MS techniques like high-resolution MS. oatext.comcaymanchem.comlcms.cznih.gov |

Structure Activity Relationship Sar Studies of Lanosteryl Acetate Derivatives

Systematic Modification of the Lanosteryl Core Structure for Biological Impact

Systematic modifications of the lanosteryl core structure have been explored to understand their impact on biological activity. The lanosteryl core is a tetracyclic triterpenoid (B12794562). nih.govwikipedia.orgnih.gov Research has involved alterations to rings A, B, and C of this core structure. researchgate.netnih.gov For instance, studies on lanosterol (B1674476) derivatives have investigated modifications to the sterol ring A. researchgate.net While specific detailed findings directly linking systematic core modifications of lanosteryl acetate (B1210297) to biological impact were not extensively detailed in the search results, related studies on lanosterol derivatives provide insight. Modifications to the sterol ring A, such as fluorination, have been shown to increase biological activity in the context of reversing protein aggregation. researchgate.netnih.gov This suggests that alterations to the core structure can indeed have a significant impact on the biological properties of lanosteryl derivatives.

Investigation of Side Chain Alterations and their Functional Relevance

Alterations to the side chain of lanosteryl acetate and its parent compound, lanosterol, have been a significant area of SAR research. The side chain is located at the C-17 position of the sterol core. mdpi.com Studies have shown that modifications to the side chain can profoundly influence biological activity. For example, hydroxylation at the C-25 position in the side chain of lanosterol derivatives has been found to significantly improve potency in reversing protein aggregation. researchgate.netnih.gov

Further investigations into the role of the side chain have involved trimming its length. Studies on 24,25-dihydrolanosterol (DHL) derivatives with shortened side chains (e.g., 27-nor, 26,27-dinor, 25,26,27-trinor, 24,25,26,27-tetranor, 23,24,25,26,27-pentanor, and 22,23,24,25,26,27-hexanor-DHL) demonstrated that while derivatives with side chains longer than tetranor could undergo 14 alpha-demethylation, the activity was lower for the trinor- and tetranor-derivatives. nih.gov This indicates that the length and specific structure of the side chain are important for optimal enzymatic interaction and catalytic activity. nih.gov

The interaction of the side chain, particularly at positions C-25, C-26, and C-27, with the substrate site of enzymes like lanosterol 14 alpha-demethylase appears to be crucial for enhancing catalytic activity, although it may not be essential for substrate binding itself. nih.gov

Stereoisomeric Effects on Biological Activities (e.g., C-20 Epimers)

Stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of atoms, plays a vital role in biological activity. longdom.orgsolubilityofthings.commichberk.com Different stereoisomers can exhibit distinct biological effects due to variations in their three-dimensional structures, which influence their interactions with biological targets such as enzymes and receptors. longdom.orgsolubilityofthings.com

While direct information specifically on the stereoisomeric effects of this compound itself, such as C-20 epimers, was not extensively detailed in the provided search results, related studies on sterols and triterpenoids highlight the general importance of stereochemistry. For example, in the biosynthesis of lanosterol from 2,3-oxidosqualene (B107256), the cyclization process involves specific stereochemical transitions and the formation of intermediates with defined stereochemistry at positions like C-17. nycu.edu.tw Alterations in enzyme active sites can affect these stereochemical outcomes. nycu.edu.tw

Studies on other biologically active compounds, including pesticides and pheromones which are often composed of specific stereoisomers, underscore that different stereoisomers can have vastly different potencies and even opposing biological effects. michberk.comdiva-portal.org This principle is highly likely to apply to this compound derivatives, where the stereochemistry at various chiral centers, including C-20, could significantly impact their interactions with biological systems and, consequently, their observed activities. Research on synthesizing epimerically pure side-chain derivatives of lanosterol further suggests the importance of controlling stereochemistry for biological studies. researchgate.net

Correlation between Structural Features and Enzymatic Interaction Specificity

Enzymes involved in sterol metabolism, such as lanosterol 14 alpha-demethylase (CYP51A1), are known to interact with lanosterol and its derivatives. nih.govmdpi.com Studies on the interaction of modified lanosterol derivatives with this enzyme have shown that alterations in the side chain length affect both the affinity for the enzyme and the catalytic activity. nih.gov This indicates a specific structural requirement for optimal enzymatic function.

Furthermore, the stereochemistry of the substrate can influence enzymatic reactions. The precise arrangement of atoms in three-dimensional space dictates how well a molecule fits into an enzyme's active site and the efficiency of the catalytic process. longdom.orgsolubilityofthings.commichberk.com While not specifically on this compound, research on other enzymes, such as those involved in viral replication, highlights how the structural features of substrates and inhibitors dictate binding specificity and enzymatic activity. mdpi.comnews-medical.netmdpi.comnih.gov The conserved structural features within enzyme active sites and substrate-binding pockets are critical determinants of interaction specificity. mdpi.comnih.gov Therefore, modifications to the this compound structure that alter its shape, size, or the presentation of key functional groups can be expected to impact its ability to interact with specific enzymes and thus influence its biological effects.

Comparative and Evolutionary Aspects of Lanosteryl Acetate Pathways

Inter-Species Variations in Lanosteryl Acetate (B1210297) Biosynthesis and Metabolism

Sterol biosynthesis pathways show significant variations between different eukaryotic groups, impacting the production and subsequent metabolism of intermediates like lanosterol (B1674476) and potentially its acetylated form, lanosteryl acetate. In vertebrates and fungi, lanosterol is the primary cyclic triterpene intermediate in the synthesis of cholesterol and ergosterol (B1671047), respectively. nih.govoup.com In contrast, plants primarily utilize cycloartenol (B190886) as the main intermediate for the biosynthesis of phytosterols (B1254722). nih.govoup.com

While lanosterol is the canonical intermediate in animals and fungi, some plants have also been found to possess lanosterol synthase activity and produce lanosterol, suggesting the existence of dual pathways to phytosterols via both cycloartenol and lanosterol in certain plant species, particularly eudicots. researchgate.netresearchgate.netnih.gov The relative contribution of the lanosterol pathway to the total phytosterol pool in these plants can be minor under normal conditions but might play specific roles under stress conditions. nih.gov

Bacterial synthesis of sterols, including lanosterol or cycloartenol, has also been observed in a few species, such as Methylococcus capsulatus and Gemmata obscuriglobus. nih.govfrontiersin.org Interestingly, the sterols produced in these bacteria often show less modification compared to those in eukaryotes, with lanosterol or cycloartenol sometimes serving as the end product. frontiersin.org The presence of sterol synthesis in bacteria is thought to be a result of horizontal gene transfer from eukaryotes. nih.govfrontiersin.orgoup.com